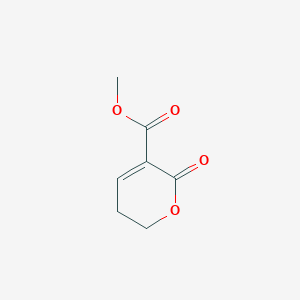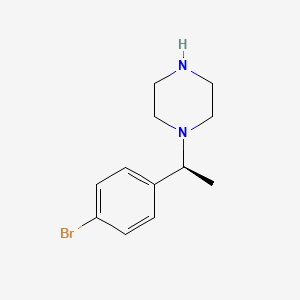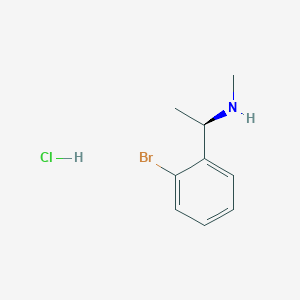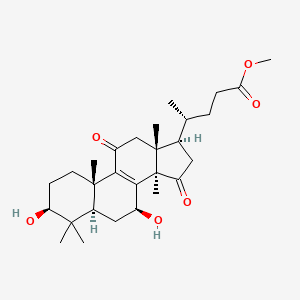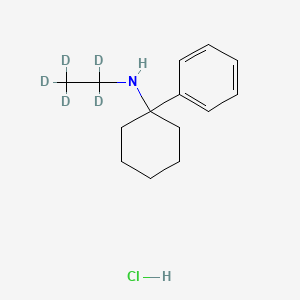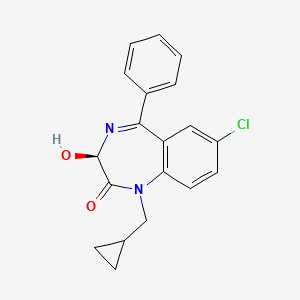
3-(R)-3-Hydroxyprazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-®-3-Hydroxyprazepam is a chiral benzodiazepine derivative known for its pharmacological properties. It is a metabolite of prazepam, a drug used for its anxiolytic effects. The compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-®-3-Hydroxyprazepam typically involves the hydroxylation of prazepam. This can be achieved through various methods, including enzymatic hydroxylation or chemical synthesis using specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of 3-®-3-Hydroxyprazepam may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: 3-®-3-Hydroxyprazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, prazepam.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can regenerate prazepam.
Scientific Research Applications
3-®-3-Hydroxyprazepam has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying chiral synthesis and enantiomeric separation techniques.
Biology: The compound is used in studies investigating the metabolism and pharmacokinetics of benzodiazepines.
Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-®-3-Hydroxyprazepam involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects.
Comparison with Similar Compounds
Prazepam: The parent compound from which 3-®-3-Hydroxyprazepam is derived.
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Uniqueness: 3-®-3-Hydroxyprazepam is unique due to its chiral nature and specific pharmacokinetic profile. Unlike its parent compound, prazepam, it has a distinct metabolic pathway and may offer different therapeutic benefits. Its enantiomeric purity also makes it a valuable compound for studying chiral drug interactions and metabolism.
Properties
Molecular Formula |
C19H17ClN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(3R)-7-chloro-1-(cyclopropylmethyl)-3-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H17ClN2O2/c20-14-8-9-16-15(10-14)17(13-4-2-1-3-5-13)21-18(23)19(24)22(16)11-12-6-7-12/h1-5,8-10,12,18,23H,6-7,11H2/t18-/m1/s1 |
InChI Key |
SYUMLTUHTWFDGE-GOSISDBHSA-N |
Isomeric SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=N[C@@H](C2=O)O)C4=CC=CC=C4 |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC(C2=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


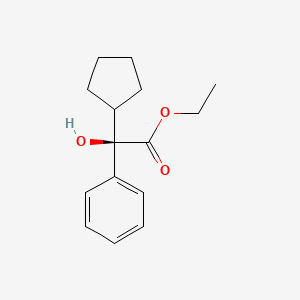
pyrimidin-2-one](/img/structure/B13444037.png)


![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
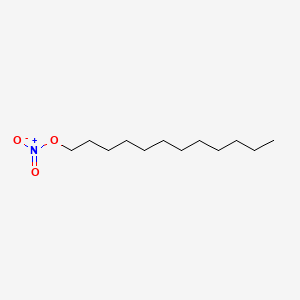

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)

